
4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of 4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid is in the field of oncology. Research has demonstrated that this compound exhibits potent anticancer activity, particularly against lung cancer. In a study involving mouse models of lung adenocarcinoma (H441 and A549 cell lines), CLEFMA was shown to inhibit tumor growth significantly. The mechanism of action was linked to the modulation of apoptotic pathways, where CLEFMA treatment resulted in increased cleavage of caspases and PARP, indicating enhanced apoptosis in tumor cells . Furthermore, it was observed that CLEFMA reduced inflammatory markers and the expression of anti-apoptotic proteins, reinforcing its potential as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that derivatives of this compound may offer protective benefits against neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways . This application is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.
Synthesis and Derivatives
Building Block for Drug Discovery
The high reactivity of this compound makes it an attractive building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their biological activities across multiple therapeutic areas, including metabolic disorders and antimicrobial properties . For instance, microwave-assisted synthesis methods have been developed to create derivatives with enhanced efficacy and selectivity for specific biological targets .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Oxo-4-(1-pyrrolidinyl)-2-butenoic acid, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic addition of pyrrolidine to maleic anhydride derivatives. Key steps include:
- Maintaining anhydrous conditions (e.g., dry THF) to prevent hydrolysis of reactive intermediates.
- Temperature control (0–5°C during addition, room temperature for stirring).
- Purification via recrystallization using ethanol/water (3:1 v/v) to achieve >95% purity.
Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) and UV visualization (Rf ≈ 0.3). For scale-up, column chromatography with silica gel (60–120 mesh) is recommended .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is advised:
- FT-IR: Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹, conjugated double bond at 1630–1680 cm⁻¹).
- ¹H/¹³C NMR: Identify vinyl protons (δ 6.2–7.0 ppm, J = 15–16 Hz for trans configuration) and pyrrolidine ring signals (δ 1.8–3.5 ppm).
- HPLC: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for purity assessment (retention time ~8.5 min).
- HRMS: ESI+ mode to verify molecular ion [M+H]⁺ (m/z 198.1128 calculated for C₈H₁₂NO₃⁺) .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions arising from tautomeric equilibria in derivatives?
Methodological Answer: Tautomeric or rotameric equilibria may cause split NMR signals. Strategies include:
- Variable-Temperature NMR (VT-NMR): Conduct experiments from -50°C to 50°C to observe dynamic processes.
- Computational Validation: Compare experimental data with DFT-calculated shifts (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).
- 2D NMR: Use HSQC/HMBC to confirm connectivity and distinguish between isomers .
Q. What experimental designs optimize regioselectivity in multicomponent reactions involving this compound?
Methodological Answer: To exploit the α,β-unsaturated ketone moiety in heterocyclic synthesis:
- Design of Experiments (DoE): Vary equivalents of amine nucleophiles (1.0–2.5 eq), solvents (THF vs. DCM), and catalysts (DBU vs. pyrrolidine).
- In Situ Monitoring: Use IR spectroscopy to track carbonyl consumption (time-resolved data).
- X-Ray Crystallography: Resolve ambiguities in regiochemistry for novel intermediates .
Q. How can computational modeling predict biological activity of structural analogs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase targets (e.g., PDB ID 1ATP). Focus on hydrogen-bond interactions with the pyrrolidine nitrogen.
- QSAR Modeling: Calculate descriptors (logP, polar surface area) using MOE software. Validate models via leave-one-out cross-validation (R² >0.7).
- Experimental Validation: Confirm predictions with enzyme inhibition assays (IC₅₀) and cytotoxicity studies (MTT assay) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Optimization: Use flow chemistry for controlled addition of reactive intermediates.
- Catalyst Screening: Test immobilized catalysts (e.g., polymer-supported DMAP) to reduce purification steps.
- Green Chemistry: Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies, noting variations in assay conditions (e.g., cell lines, incubation times).
- Dose-Response Curves: Replicate experiments with standardized protocols (e.g., 48-hour exposure, 10–100 μM range).
- Orthogonal Assays: Validate antimicrobial activity via both disk diffusion and microdilution methods .
Q. What causes variability in HPLC retention times, and how can it be standardized?
Methodological Answer: Variability arises from:
- Column Aging: Replace C18 columns after 500 runs.
- Mobile Phase pH: Adjust to 2.5–3.0 with formic acid to stabilize ionization.
- Temperature Control: Use a column heater (30°C ± 1°C) for reproducibility .
Q. Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
Technique | Expected Data | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 6.45 (d, J = 15.5 Hz, 1H, CH=CO) | |
¹³C NMR | δ 172.1 (C=O), 165.3 (CO-N) | |
HRMS (ESI+) | m/z 198.1128 [M+H]⁺ |
Table 2: Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C (addition step) | Prevents side reactions |
Solvent | Dry THF | Enhances solubility |
Catalyst | DBU (1.2 eq) | Accelerates ring closure |
Propiedades
Fórmula molecular |
C8H11NO3 |
---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-pyrrolidin-1-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h3-4H,1-2,5-6H2,(H,11,12)/b4-3+ |
Clave InChI |
PRWOFATVPNXQOZ-ONEGZZNKSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)/C=C/C(=O)O |
SMILES canónico |
C1CCN(C1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.